6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidinone class, characterized by a fused bicyclic structure with a pyrazole ring condensed to a pyrimidinone core. The substituents—4-chlorobenzyl at position 6, ethyl at position 1, methyl at position 3, and a thioxo group at position 5—define its unique physicochemical and biological properties. These modifications are often designed to enhance binding affinity, metabolic stability, or selectivity in therapeutic applications, such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-3-20-13-12(9(2)18-20)17-15(22)19(14(13)21)8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEJYUQWMIUGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydro derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies highlight the antiviral properties of compounds within the pyrazolo[4,3-d]pyrimidine class. The compound being discussed has shown promise in inhibiting viral replication. Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine have been tested against several viruses, including:
- Herpes Simplex Virus Type 1 (HSV-1)
- Human Immunodeficiency Virus Type 1 (HIV-1)
- Coxsackievirus
In vitro studies demonstrated that certain pyrazolo derivatives exhibit superior antiviral activity compared to standard treatments. For instance, a model compound similar to the one discussed achieved an IC50 value of 0.02 µM against HSV-1, indicating high potency in viral inhibition .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Inflammation is a critical factor in various diseases, including cardiovascular conditions and cancer. The structure of 6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one suggests it may interact with cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes.
Research has indicated that certain pyrazole derivatives can act as selective COX inhibitors. These compounds have been shown to reduce inflammation and pain in preclinical models . Further studies are needed to explore the specific mechanisms by which this compound exerts its anti-inflammatory effects.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo derivatives. The modifications on the phenyl ring and thioxo group significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Chlorobenzyl | Enhances antiviral potency |
| Ethyl group | Improves solubility and bioavailability |
| Methyl group | May contribute to receptor binding affinity |
These insights suggest that careful tuning of substituents can lead to more effective therapeutic agents .
Case Studies and Research Findings
Several case studies have documented the efficacy of compounds related to 6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one:
Case Study 1: Antiviral Efficacy
A study conducted by Tantawy et al. synthesized various pyrazolo derivatives and tested them against HSV-1 using Vero cells. The results indicated that a derivative exhibited significant antiviral activity with an IC50 lower than that of acyclovir, a standard antiviral medication .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammation-related pathways, a series of pyrazole derivatives were evaluated for their ability to inhibit COX enzymes. Compounds with structural similarities to the target compound showed promising results in reducing inflammatory markers in animal models .
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo-Pyrimidinone Derivatives
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The 4-chlorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler phenyl or phenacylthio groups in analogs .
- Thioxo vs. Oxo Groups : The thioxo (C=S) at position 5 in the target compound could improve metabolic stability relative to oxo (C=O) groups in analogs like MK86 .
Synthetic Flexibility: The target compound’s synthesis likely follows methods similar to those in , where substituted chlorides or bromides react with pyrazolo-pyrimidinone intermediates. In contrast, MK86 employs nitrile-ester condensations, highlighting divergent approaches for core functionalization.
Patent and Industrial Relevance
Recent patents (e.g., ) disclose pyrazolo-pyrimidinones with piperazine or pyrido-pyrimidine extensions, such as 7-[(3R)-3,4-dimethylpiperazin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds emphasize the industrial focus on kinase inhibition via bulkier substituents, contrasting with the target compound’s simpler benzyl-ethyl-methyl architecture .
Biological Activity
6-(4-Chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular structure of 6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is characterized by a thioxo group and a chlorobenzyl substituent. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via p53 pathway |
| K562 (Leukemia) | 15.0 | Inhibition of CDK2/cyclin E |
| A549 (Lung) | 10.0 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against breast and leukemia cancer cells, primarily through mechanisms involving apoptosis and cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values are presented below:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 16 | Antifungal |
The compound was found to exhibit stronger activity compared to conventional antibiotics such as ciprofloxacin and ketoconazole .
The mechanisms underlying the biological activities of this compound have been explored through molecular docking studies and biochemical assays. It has been proposed that the compound interacts with specific targets involved in cell cycle regulation and apoptosis:
- Inhibition of Protein Kinases : The compound inhibits key protein kinases such as Abl and CDK2, which are crucial for cell division.
- Induction of Apoptosis : Activation of the p53 pathway leads to programmed cell death in cancer cells.
- Antimicrobial Mechanisms : The thioxo group may play a role in disrupting microbial cell membranes or inhibiting essential enzymes.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic use in oncology .
Q & A
Q. How can researchers optimize the synthesis of 6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key strategies include:
- Stepwise optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) for each step. For example, thiadiazole ring formation may require sulfur sources (e.g., Lawesson’s reagent) and nitrogen donors under reflux conditions .
- Purification : Use column chromatography or recrystallization (e.g., ethanol/dioxane mixtures) to isolate intermediates .
- Characterization : Validate intermediates via H/C NMR and LC-MS to confirm structural integrity before proceeding .
Q. What analytical techniques are critical for confirming the structural identity of this compound and its intermediates?
- Methodological Answer :
- Spectroscopic methods :
- NMR spectroscopy : Assign proton environments (e.g., chlorobenzyl protons at ~7.3 ppm, thioxo group at ~12 ppm) and verify regiochemistry .
- Mass spectrometry : Confirm molecular weight (e.g., exact mass via HRMS) and detect fragmentation patterns .
- Cross-validation : Compare spectral data with structurally analogous compounds (e.g., pyrazolo[4,3-d]pyrimidinones) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Mechanistic profiling : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target engagement from off-target effects .
- In silico modeling : Perform molecular docking to predict binding affinities against related targets (e.g., phosphodiesterases) and validate with mutational studies .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in this chemical series?
- Methodological Answer :
- Systematic substitution : Modify the 4-chlorobenzyl group (e.g., replace Cl with F or methyl) or the ethyl/methyl substituents to assess steric/electronic effects .
- Computational guidance : Use DFT calculations to predict electron density distribution and prioritize synthetic targets .
- Biological testing : Screen analogs against panels of disease models (e.g., cancer cell lines, microbial strains) to correlate structural changes with activity .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ techniques like FTIR or HPLC to identify rate-determining steps .
- Isotopic labeling : Use C-labeled precursors to trace atom migration during cyclization .
- Flow chemistry : Implement microreactors to control exothermic intermediates and optimize reaction scalability .
Q. What methodologies are recommended for stabilizing this compound via salt or co-crystal formation?
- Methodological Answer :
- Counterion screening : Test pharmaceutically acceptable acids (e.g., HCl, succinic acid) to enhance solubility and stability .
- Co-crystallization : Use co-formers like carboxylic acids or amines to improve thermal stability (analyzed via DSC/TGA) .
- Biological validation : Compare dissolution rates and bioavailability of salts/co-crystals in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
